molecular formula C20H16N2O2S B3017558 2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile CAS No. 128342-39-2

2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile

Cat. No.: B3017558
CAS No.: 128342-39-2
M. Wt: 348.42
InChI Key: IAHVSBSNNGSYDJ-UHFFFAOYSA-N
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Description

2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile is an organic compound with the molecular formula C20H16N2O2S It is a derivative of nicotinonitrile, featuring two methoxyphenyl groups and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile typically involves the reaction of 4,6-bis(4-methoxyphenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with potassium hydroxide in ethanol at room temperature. The reaction proceeds in two stages:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of ethanol as a solvent and potassium hydroxide as a base are common in both laboratory and industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Materials Science:

    Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The methoxyphenyl groups may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-4,6-diphenylnicotinonitrile: Lacks the methoxy groups, which may affect its solubility and reactivity.

    2-Mercapto-4,6-bis(4-chlorophenyl)nicotinonitrile: Contains chlorine atoms instead of methoxy groups, potentially altering its electronic properties and reactivity.

Uniqueness

2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile is unique due to the presence of methoxy groups, which can influence its solubility, reactivity, and potential biological activities. The combination of the mercapto group and methoxyphenyl groups provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

4,6-bis(4-methoxyphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-23-15-7-3-13(4-8-15)17-11-19(22-20(25)18(17)12-21)14-5-9-16(24-2)10-6-14/h3-11H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHVSBSNNGSYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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